molecular formula C8H8Cl2FNO B6254701 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride CAS No. 2507957-57-3

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride

Cat. No. B6254701
CAS RN: 2507957-57-3
M. Wt: 224.1
InChI Key:
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Description

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride (2A1CFH) is an organic compound that has been widely studied due to its wide range of applications in the field of pharmaceuticals and biochemistry. It is a chiral compound, meaning that it has two mirror-image forms, and is an important intermediate in the synthesis of many drugs and other compounds. 2A1CFH is a white crystalline powder with a melting point of about 65°C and a solubility of about 0.4 g/mL in water.

Scientific Research Applications

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride has been extensively studied in the fields of pharmaceuticals and biochemistry due to its wide range of applications. It has been used as a starting material in the synthesis of several drugs, such as the anti-depressant fluoxetine, the anti-epileptic lamotrigine, and the anti-inflammatory etodolac. It is also used as a starting material for the synthesis of other compounds, such as 2-amino-4-chloro-5-fluorobenzene and 2-amino-4-chloro-5-fluorobenzaldehyde.

Mechanism of Action

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is believed to act by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By blocking MAO, 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride can increase the levels of these neurotransmitters, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride are related to its mechanism of action, which is to inhibit the enzyme monoamine oxidase. By blocking MAO, 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride can increase the levels of neurotransmitters in the brain, which can lead to an antidepressant effect. Additionally, 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride can also act as an anti-inflammatory and can reduce pain and inflammation in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride in laboratory experiments is that it is a relatively simple compound to synthesize and is commercially available. Additionally, it is a chiral compound, meaning that it can be used to synthesize both enantiomers of a compound, which can be useful in pharmaceutical research. The main limitation of using 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride in laboratory experiments is that it is a relatively unstable compound, meaning that it can decompose over time.

Future Directions

The future directions for research involving 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride are numerous. One possible direction is to further investigate the mechanism of action of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride and to develop new drugs that target MAO more specifically. Additionally, further research could be done on the potential anti-inflammatory effects of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride and its use in the treatment of chronic pain and inflammation. Finally, further research could be done on the synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride, in order to make the process more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a complex process involving several steps. The first step is the reaction of 3-chloro-4-fluorobenzaldehyde with ammonia to form 3-chloro-4-fluorobenzyl amine, which is then reacted with 1-chloroethyl chloroformate to form the desired 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride. This reaction is typically performed in aqueous solution at room temperature, with a catalyst such as pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves the reaction of 3-chloro-4-fluoroacetophenone with ethylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "3-chloro-4-fluoroacetophenone", "ethylamine", "hydrochloric acid" ], "Reaction": [ "3-chloro-4-fluoroacetophenone is reacted with excess ethylamine in ethanol at reflux temperature for several hours.", "The reaction mixture is then cooled and the resulting solid is filtered and washed with ethanol.", "The solid is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one." ] }

CAS RN

2507957-57-3

Product Name

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.1

Purity

0

Origin of Product

United States

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